

Structural Characterization Guide: 4-Chloro-5-methoxy-2-methylpyrimidine

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Compound of Interest

Compound Name: 4-Chloro-5-methoxy-2-methylpyrimidine

CAS No.: 698-33-9

Cat. No.: B3024496

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Executive Summary

This guide outlines the rigorous protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of **4-Chloro-5-methoxy-2-methylpyrimidine**.^{[1][2]} As a functionalized pyrimidine, this compound serves as a critical "scout fragment" in fragment-based drug discovery (FBDD).^{[1][2]} Its structural value lies in the dual electrostatic nature of its substituents—the electron-withdrawing chlorine (with its -hole) and the electron-donating methoxy group.^{[1][2]}

This document provides a self-validating workflow for researchers to transition from crude synthesis to high-resolution structural models, emphasizing the analysis of intermolecular interactions that drive ligand-protein binding efficiency.^{[1][2]}

Part 1: Chemical Context & Synthesis Purity

Before attempting crystallization, the chemical integrity of the sample must be verified. Pyrimidine intermediates often carry trace regioisomers (e.g., 2-chloro- isomers) that can inhibit

crystal growth or lead to twinning.[1][2]

- Target Compound: **4-Chloro-5-methoxy-2-methylpyrimidine**[1]
- Critical Impurity: 2,4-Dichloro-5-methoxypyrimidine (precursor) or hydrolysis products (pyrimidinones).[1]
- Purity Threshold: >98% (HPLC) is recommended for SC-XRD.

The "Scout" Concept (Mechanistic Insight)

In drug design, this molecule is not just a building block; it is a probe.[1][2] The Chlorine (Cl) and Methoxy (OMe) groups exhibit parallel but distinct interaction profiles.[1][3]

- Chlorine: Exhibits a negative electrostatic potential on its equator (H-bond acceptor) but a positive potential on its pole (-hole), allowing for halogen bonding ([1][2][3]).
- Methoxy: The oxygen acts as a hard H-bond acceptor, while the methyl group can engage in interactions.[1][2]

Part 2: Crystallization Protocol

Achieving diffraction-quality crystals for small organic heterocycles requires balancing solubility with nucleation kinetics.[1][2]

Solvent Selection Matrix

Solvent System	Method	Target Outcome	Risk Factor
Ethanol/Water (9:1)	Slow Evaporation	Prismatic blocks	Solvate formation
Dichloromethane/Hexane	Vapor Diffusion	High-quality needles	Twinning
Ethyl Acetate	Slow Cooling	Large monoliths	Polymorphism

Step-by-Step Workflow

- Dissolution: Dissolve 20 mg of compound in 2 mL of Ethyl Acetate. Sonicate for 30s to ensure homogeneity.

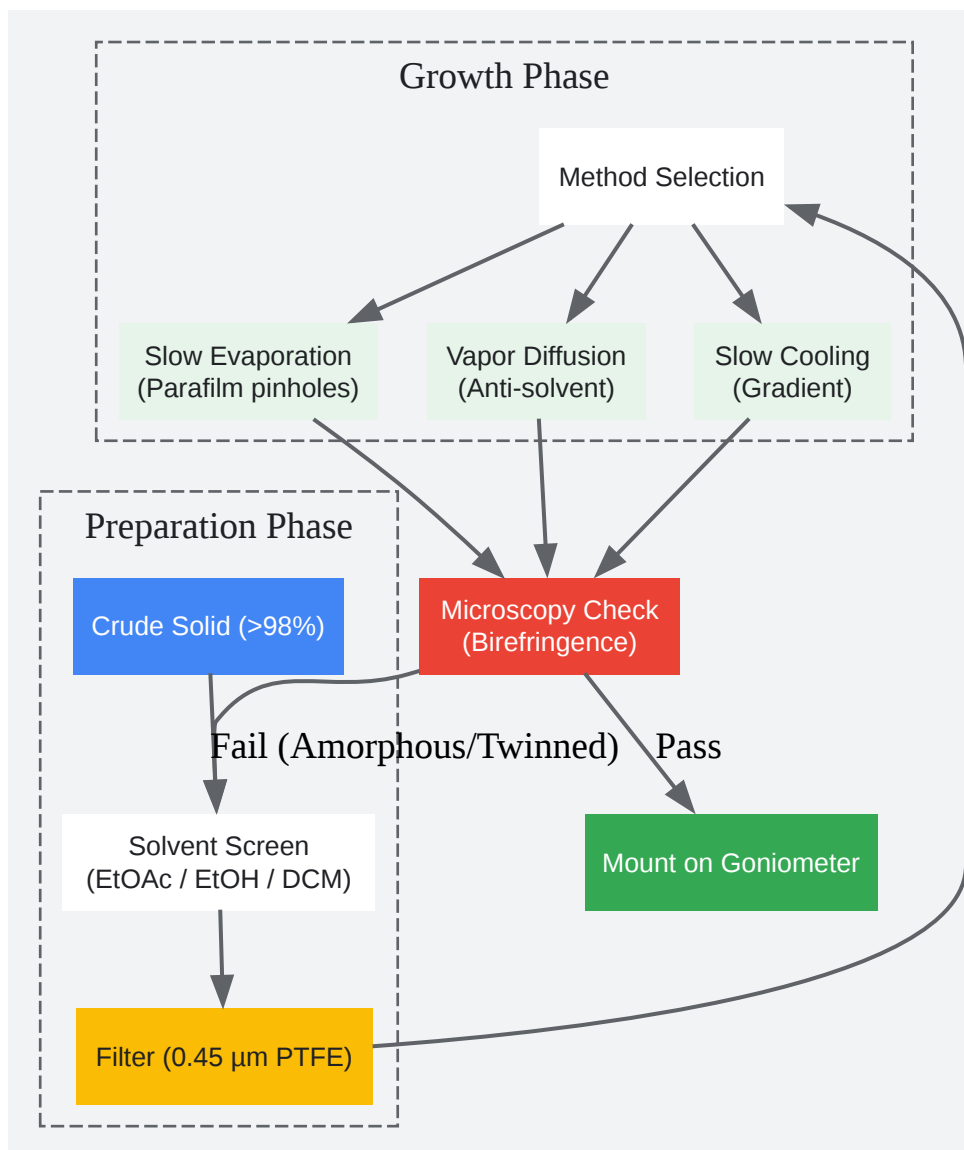
- Filtration: Pass through a 0.45

PTFE syringe filter into a clean scintillation vial. Why? Dust particles induce rapid, disordered nucleation.^[1]

- Nucleation Control: Cap the vial with parafilm and pierce with 3-5 pinholes. Place in a vibration-free environment at 4°C (fridge) or 20°C (bench).

- Harvesting: Monitor daily. Harvest crystals when they reach dimensions of approx.^[1]

mm.^[1]



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Figure 1: Decision tree for obtaining single crystals suitable for X-ray diffraction.

Part 3: Data Collection & Structural Solution

Once a crystal is mounted, the following parameters ensure high-redundancy data, essential for resolving the electron density of the chlorine atom and methoxy disorder.

Instrument Parameters

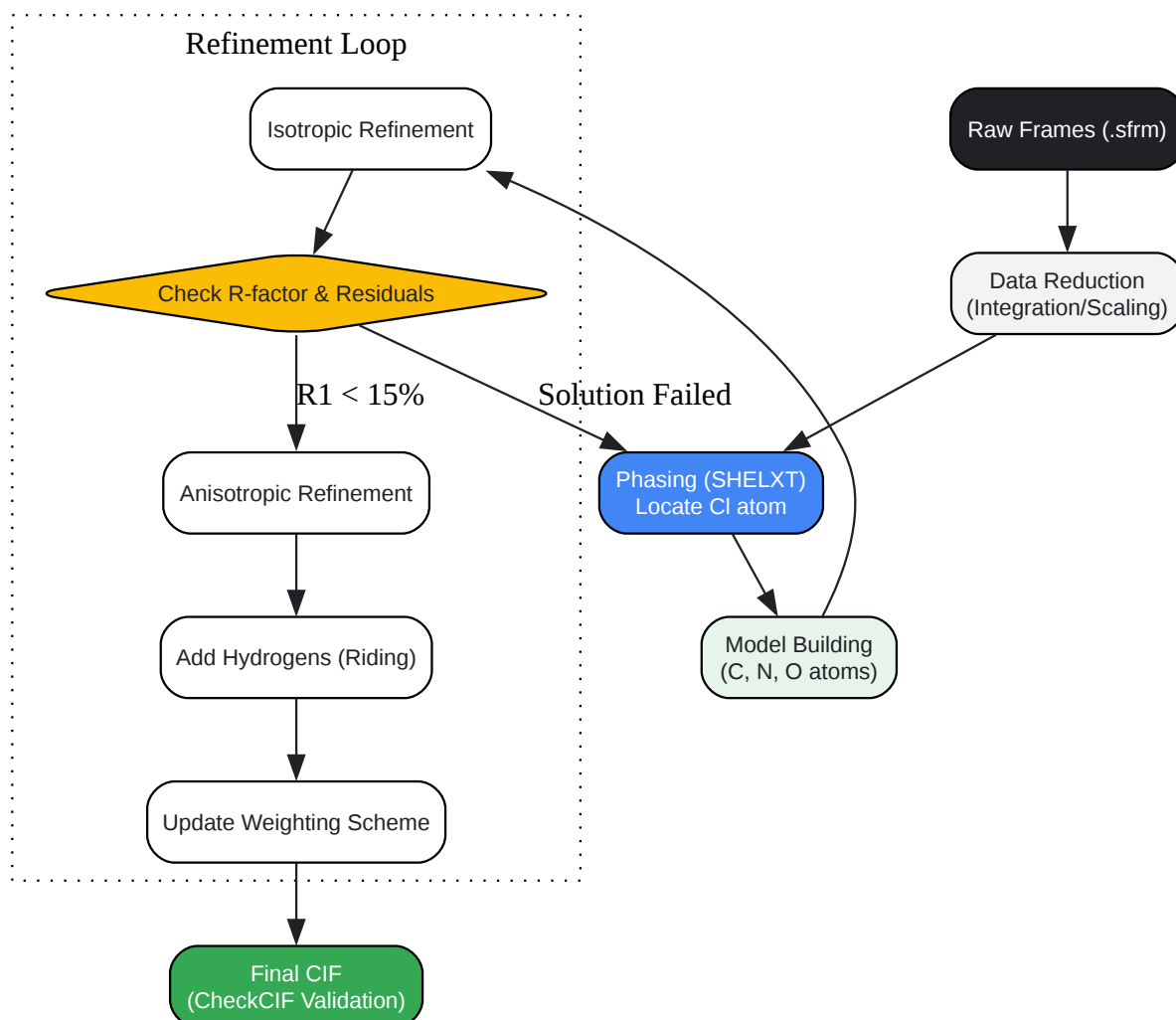
- Source: Mo-K

(
Å) is preferred over Cu-K
to minimize absorption by Chlorine (
).[1][2]

- Temperature: 100 K (Cryostream). Why? Freezing thermal motion is critical to resolve the methyl protons on the pyrimidine ring.[1]
- Strategy: Full sphere collection (
rotation) to maximize completeness.

Refinement Logic (SHELX/OLEX2)[1]

- Space Group Determination: Expect Monoclinic (
) or Triclinic (
). Use XPREP to analyze systematic absences.[1]
- Heavy Atom Phasing: Locate the Chlorine atom first using Direct Methods (SHELXT).[1][2]
Its high electron density will anchor the phase solution.[1]
- Disorder Handling: The methoxy group (
) often rotates.[1][2] If electron density is smeared, model as two positions using the PART instruction and restrain geometries with DFIX.[1]
- Hydrogen Placement:
 - Aromatic H: Riding model (AFIX 43).[1]
 - Methyl H: Torsion angle refinement (AFIX 137) to find the correct rotational orientation.



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Figure 2: Computational workflow for solving the crystal structure from diffraction data.

Part 4: Supramolecular Analysis (Hirshfeld Surfaces)

The true value of this structure is in the packing interactions.[2] You must move beyond bond lengths and analyze the Hirshfeld Surface to quantify intermolecular contacts.[1]

Key Interactions to Quantify

- Halogen Bonding (

):

- Look for linear angles (

) indicating

-hole interaction with adjacent pyrimidine nitrogens.[1]

- Significance: This mimics ligand-protein interactions in the binding pocket.[1]

- Weak Hydrogen Bonds (

):

- The acidic proton at the pyrimidine C6 position often donates to the methoxy oxygen of a neighbor.[2]

- -

Stacking:

- Measure centroid-to-centroid distance.[1][4]

Å indicates strong stacking, common in planar heterocycles.[1]

Visualization Output: Generate a 2D Fingerprint plot (

vs

).

- Spikes at bottom left: Strong H-bonds.[1]

- Wings: C-H...

interactions.

- Central diffuse region:

-
stacking.[1]

References

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